2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride is a chemical compound recognized for its structural complexity and potential applications in pharmacology. This compound is identified by the CAS number 1053239-39-6 and is often referred to in the context of its role as an impurity in the synthesis of other pharmaceuticals, particularly Ramelteon, a medication used for treating insomnia. The compound belongs to the class of indeno-furan derivatives, which are characterized by their fused ring structures that contribute to their biological activity.
This compound can be sourced from various chemical suppliers and databases. It is classified under organic compounds and specifically falls within the category of indeno-furan derivatives. Its structural formula is , indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms.
The synthesis of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of appropriate precursors followed by amination processes.
The molecular structure of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride features a complex bicyclic system with a tetrahydrofuran moiety fused to an indene ring. The presence of a secondary amine group contributes to its reactivity and potential biological interactions.
The compound can undergo various chemical reactions typical of amines and aromatic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to achieve desired yields and purity.
The primary application of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride lies in pharmaceutical research as an impurity marker in the synthesis of Ramelteon and potentially other therapeutic agents targeting sleep disorders. Its structural characteristics may also lend themselves to further exploration in medicinal chemistry for developing new drugs with similar mechanisms of action.
The indeno[5,4-b]furan tricyclic framework serves as the foundational structure for synthesizing 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. Modern routes predominantly employ sequential Friedel-Crafts reactions and bromination-cyclization strategies. A pivotal advancement involves synthesizing 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid as a precursor, achieved through para-bromophenol condensation with bromoacetaldehyde diethyl acetal under potassium carbonate catalysis. This intermediate undergoes intramolecular Friedel-Crafts acylation after bromination, forming the indeno-furan core with high regioselectivity . Alternative approaches utilize 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one as a starting material, where acid-mediated cyclization constructs the tricyclic system [3]. Catalyst screening reveals that Lewis acids like aluminum chloride significantly enhance cyclization efficiency by promoting electrophilic aromatic substitution while minimizing oligomerization.
Table 1: Cyclization Method Comparison
Starting Material | Cyclization Method | Key Catalyst | Yield |
---|---|---|---|
3-(Dihydrobenzofuran-5-yl)propanoic acid | Bromination/Friedel-Crafts | AlCl₃ | 78% |
4,5-Dibromo-tetrahydroindeno-furanone | Acid-mediated cyclization | H₂SO₄ | 65% |
Post-cyclization, catalytic hydrogenolysis achieves debromination of brominated intermediates, completing the core synthesis with an overall yield of ≈50% . This step demands precise control of palladium catalyst loading (1–2 mol%) and hydrogen pressure (3–5 atm) to prevent over-reduction.
Functionalization of the indeno-furan core at the C8 position employs two principal strategies: Wittig olefination and cyanoethylation. Wittig reactions with (carbethoxymethylene)triphenylphosphine yield α,β-unsaturated esters, though these suffer from moderate stereoselectivity (≈1:1 E/Z ratio) [6]. Superior results are achieved via cyanoethylation, where the C8 carbonyl is condensed with diethyl phosphonoacetonitrile under basic conditions (e.g., sodium hydride/tetrahydrofuran) to form (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile as a crystalline intermediate [5] [9]. Subsequent catalytic hydrogenation (Raney nickel, ammonia/ethanol) reduces both the nitrile and alkene groups, directly affording racemic 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine [6]. Critical optimization involves:
Asymmetric synthesis of the target compound necessitates enantioselective reduction or resolution. Racemic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile serves as a resolution-ready intermediate. Chiral chromatography using amylose-based stationary phases (e.g., Chiralpak AD-H) efficiently separates (–) and (+) enantiomers, with the (–)-isomer converted to the target amine [5]. Homogeneous hydrogenation of unsaturated precursors employs ruthenium-BINAP catalysts, though industrial scalability is limited by high pressure requirements (100 atm) and catalyst costs [5].
Table 2: Catalytic Hydrogenation Systems
Substrate | Catalyst System | Conditions | ee (%) |
---|---|---|---|
(E)-8-ylideneacetonitrile | Raney Ni/NH₃–EtOH | 25°C, 5 atm H₂ | 0 (racemic) |
Unsaturated amine hydrochloride salt | [Ru₂Cl₄((R)-BINAP)₂(NEt₃)] | 50°C, 100 atm H₂ | >99 (S) |
Racemic acetonitrile | Chiral chromatography | Amylose column | >99 (S) |
Recent advances exploit transfer hydrogenation with proline-derived catalysts in isopropanol, achieving 90–92% enantiomeric excess at ambient pressure [6].
Process intensification focuses on solvent reduction, atom economy, and catalytic recycling:
Solvent selection guides prioritize ethyl acetate (preferred) and ethanol over N,N-dimethylformamide or tetrahydrofuran based on life-cycle assessment data [6].
Key bottlenecks in kilogram-scale synthesis include:
Thermodynamic instability of the free amine mandates immediate hydrochloride salt formation post-hydrogenation using hydrogen chloride in 2-propanol, achieving >99.5% purity through controlled antisolvent crystallization (water/acetone) [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1